molecular formula C21H22N4O2 B11473066 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11473066
M. Wt: 362.4 g/mol
InChI Key: BCPDSCWTIKOWDJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidinone core with a piperidine and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with piperidine and methoxyphenyl ethylene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidinone derivatives and compounds with piperidine or methoxyphenyl groups. Examples include:

Uniqueness

What sets 5-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4O2/c1-27-17-9-6-15(7-10-17)5-8-16-11-12-22-19-18(16)20(26)24-21(23-19)25-13-3-2-4-14-25/h5-12H,2-4,13-14H2,1H3,(H,22,23,24,26)/b8-5+

InChI Key

BCPDSCWTIKOWDJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.